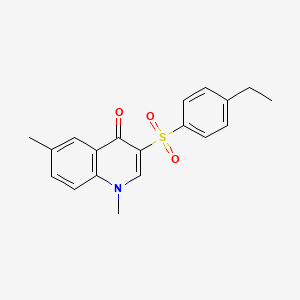![molecular formula C14H20N2O2 B2360533 N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide CAS No. 2411200-71-8](/img/structure/B2360533.png)
N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide is a synthetic organic compound with the molecular formula C14H20N2O2 and a molecular weight of 248.326 g/mol. This compound is characterized by the presence of a methoxy group (-OCH3) attached to an aniline moiety, which is further connected to an ethyl chain and a prop-2-enamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide typically involves the following steps:
N-Methylation of Aniline Derivatives: The starting material, 4-methoxyaniline, undergoes N-methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.
Formation of the Ethyl Chain: The N-methylated aniline derivative is then reacted with ethyl bromide or ethyl chloride in the presence of a base to form the N-ethylated product.
Amidation Reaction: The final step involves the reaction of the N-ethylated product with acryloyl chloride or a similar reagent to form the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide can be compared with other similar compounds, such as:
N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylbut-2-ynamide: Similar structure but with a but-2-ynamide group instead of a prop-2-enamide group.
This compound: Similar structure but with different substituents on the aniline ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-5-14(17)16(3)11-10-15(2)12-6-8-13(18-4)9-7-12/h5-9H,1,10-11H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTDITDVRCSNFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)C(=O)C=C)C1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2360450.png)
![N-(4-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2360452.png)
![7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2360457.png)



![5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline](/img/structure/B2360462.png)
![N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2360463.png)



![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2360469.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide](/img/structure/B2360470.png)
![1-(4-Methoxypyrimidin-2-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2360471.png)
